molecular formula C13H19BrClNS B1379118 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864073-56-2

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No.: B1379118
CAS No.: 1864073-56-2
M. Wt: 336.72 g/mol
InChI Key: RZALGTLFAUSMRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is C13H19BrClNS . The average mass is 336.719 Da and the monoisotopic mass is 335.011017 Da .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Activity : Research has explored the synthesis of piperidine derivatives and their evaluation as anticancer agents. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and assessed their anticancer potential, indicating promising results against cancer cells (Rehman et al., 2018).

Antibacterial Activity

  • Antibacterial Properties of Piperidine Derivatives : A 2017 study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. This research provides insight into the antibacterial applications of piperidine derivatives (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

  • Potential in Treating Alzheimer’s Disease : Researchers synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate as new drug candidates for Alzheimer’s disease. These derivatives were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), which is crucial in Alzheimer's treatment (Rehman et al., 2018).

TNF-α Inhibition

  • Inhibitors of Tumor Necrosis Factor-α : A study on the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates revealed their activity as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). This highlights the potential use of these derivatives in inflammatory conditions and cancer research (Venkatesan et al., 2004).

Antioxidant and Anticholinesterase Activity

  • Antioxidant and Anticholinesterase Properties : A study focused on the synthesis of new sulfonyl hydrazones featuring piperidine rings. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, indicating potential applications in oxidative stress and neurodegenerative disease management (Karaman et al., 2016).

Antidiabetic Potential

  • Applications in Type II Diabetes : The synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes was explored in a study. This research underlines the potential of these compounds as α-glucosidase enzyme inhibitors, which is significant for managing diabetes (Aziz ur-Rehman et al., 2018).

Properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZALGTLFAUSMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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